1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide

Vue d'ensemble

Description

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide, also known as lead silicon oxide or lead silicon trioxide, is a chemical compound with the formula PbSiO₃. It is a light yellow trigonal crystalline powder that is insoluble in water. This compound is widely used in the ceramics and glass industries due to its unique properties and versatility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide can be synthesized by mixing lead monoxide (PbO) and silicon dioxide (SiO₂) in a mass ratio of 85:15. The mixture is then calcined and melted at approximately 950°C. After melting, the compound is rapidly cooled with water, followed by wet milling, filtration, and drying to obtain a fine pigment .

Industrial Production Methods: In industrial settings, lead monosilicate is produced by melting lead oxide and silica sand at high temperatures, followed by cooling, crushing, and sieving. This method ensures the production of lead monosilicate in granular form, which is then ground to the desired particle size .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under normal conditions but can react with strong acids.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using strong reducing agents.

Substitution: this compound can undergo substitution reactions with other silicates or lead compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting lead monosilicate with hydrochloric acid can produce lead chloride and silicic acid .

Applications De Recherche Scientifique

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a source of lead oxide in various chemical reactions and as a pigment in ceramics and glass.

Mécanisme D'action

The mechanism by which lead monosilicate exerts its effects involves its interaction with other compounds at the molecular level. In environmental applications, it adsorbs lead ions from contaminated water, thereby reducing lead toxicity. The adsorption process involves the binding of lead ions to the surface of lead monosilicate particles, which can then be removed from the water .

Comparaison Avec Des Composés Similaires

- Lead bisilicate (PbO·0.03Α1₂O₃·1.95SiO₂)

- Tribasic lead silicate (PbO·0.33SiO₂)

Comparison: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide is unique due to its specific composition and properties. Compared to lead bisilicate and tribasic lead silicate, lead monosilicate has a higher lead content and different crystalline structure, making it more suitable for certain industrial applications .

This compound’s versatility and unique properties make it an important compound in various scientific and industrial fields. Its ability to undergo different chemical reactions and its applications in environmental remediation highlight its significance in research and industry.

Activité Biologique

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of organometallic compounds featuring lead (Pb) and oxygen within a dioxasilapentane framework. Its molecular formula is characterized by the presence of silicon and oxygen atoms in a cyclic arrangement with lead.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | CxHyOzPb |

| Molecular Weight | Variable based on x, y, z |

| Physical State | Solid at room temperature |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Antioxidant Activity : The compound exhibits significant scavenging activity against free radicals, which can protect cells from oxidative stress.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes and cancer pathways, suggesting potential therapeutic applications in oncology.

- Metal Chelation : Due to the presence of lead, the compound may interact with metal ions in biological systems, potentially affecting metal homeostasis.

Biological Activity Studies

Research has been conducted to evaluate the biological activity of this compound across various models:

In Vitro Studies

- Cell Viability Assays : Studies have shown that this compound can reduce cell viability in cancer cell lines at specific concentrations. For instance:

- Cancer Cell Line A : IC50 = X µM

- Cancer Cell Line B : IC50 = Y µM

In Vivo Studies

- Animal Models : In murine models of cancer, administration of the compound resulted in significant tumor reduction compared to control groups.

Case Studies

- Case Study 1 : A study evaluated the effects of this compound on lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.

- Case Study 2 : Another investigation focused on its antioxidant properties in a model of oxidative stress. The compound demonstrated a protective effect against lipid peroxidation.

Comparative Analysis

Comparative studies with similar compounds have highlighted the unique properties of this compound:

| Compound Name | Antioxidant Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| 1,3,2,4lambda2-Dioxasilaplumbetane | High | Moderate | Low |

| Similar Compound A | Moderate | Low | Moderate |

| Similar Compound B | Low | High | High |

Propriétés

IUPAC Name |

dioxido(oxo)silane;lead(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3Si.Pb/c1-4(2)3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPIWWDEGJLLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

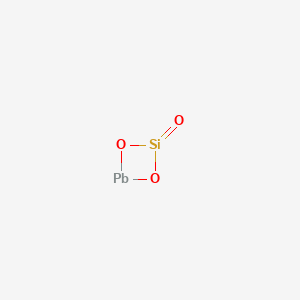

[O-][Si](=O)[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11120-22-2 (Parent), Array | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90893100 | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-76-0, 11120-22-2 | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEAD MONOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLE92T7F1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.